molecular formula C10H10O3 B592429 (R)-2-Hydroxy-4-phenylbutenoic acid CAS No. 128573-54-6

(R)-2-Hydroxy-4-phenylbutenoic acid

Cat. No. B592429
M. Wt: 178.187
InChI Key: ZGGWKQRHPWUSNY-SECBINFHSA-N
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Description

Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It may include the starting materials, reagents, catalysts, and conditions for the reaction .


Molecular Structure Analysis

This involves examining the compound’s molecular geometry, bond lengths and angles, and electronic structure. Techniques like X-ray crystallography, NMR spectroscopy, and computational chemistry are often used .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes the reactants, products, and mechanisms of these reactions .


Physical And Chemical Properties Analysis

This involves detailing properties like the compound’s melting point, boiling point, solubility, and reactivity .

Scientific Research Applications

  • Synthesis and Applications in Pharmaceutical Production :

    • It's a precursor for the production of Angiotensin Converting Enzyme (ACE) inhibitors, as demonstrated in methods for its synthesis via enantioselective reduction of the corresponding α-ketoacid (Schmidt et al., 1992).
    • Efficient production of (R)-2-hydroxy-4-phenylbutyric acid by recombinant Pichia pastoris expressing engineered D-lactate dehydrogenase has been reported. This biocatalytic approach offers an efficient synthesis method for this valuable intermediate (Wang et al., 2018).
    • A novel method for producing enantiomerically pure hydroxycarboxylic acids, including (R)-2-hydroxy-4-phenylbutyric acid, has been developed using microbial polyester polyhydroxyalkanoates (Lee et al., 1999).
  • Chemical and Biochemical Methods of Synthesis :

    • Research on direct asymmetric hydrogenation of 2-oxo-4-arylbut-3-enoic acids to yield 2-hydroxy-4-arylbutanoic acids, a method useful for synthesizing (R)-2-hydroxy-4-phenylbutanoic acid, a common intermediate for ACE inhibitors (Zhu et al., 2010).
    • The optimization of technological conditions for synthesizing 2-hydroxy-4-phenylbutanoic acid was explored, focusing on reaction conditions like temperature, time, and catalyst concentration (Xiu-li, 2010).
  • Enzymatic Synthesis and Deracemization :

    • Enzymatic procedures have been developed for synthesizing (R)-2-hydroxy-4-phenylbutanoic acid, including the use of D-lactate dehydrogenase from Leuconostoc mesenteroides (Bradshaw et al., 1991).
    • Deracemization of (±)-2-hydroxy-4-phenyl-3-butenoic acid using a racemase-lipase two-enzyme system to produce either (R)- or (S)-2-hydroxy-4-phenylbutanoic acid, important for ACE-inhibitors (Larissegger-Schnell et al., 2005).

Safety And Hazards

This involves detailing the compound’s toxicity, flammability, and environmental impact. It may also include precautions to take when handling the compound .

Future Directions

This involves discussing potential future research directions or applications for the compound .

properties

IUPAC Name

(2R)-2-hydroxy-4-phenylbut-3-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O3/c11-9(10(12)13)7-6-8-4-2-1-3-5-8/h1-7,9,11H,(H,12,13)/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGGWKQRHPWUSNY-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C=C[C@H](C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-2-Hydroxy-4-phenylbutenoic acid

Citations

For This Compound
1
Citations
A Chadha, M Manohar - Tetrahedron: Asymmetry, 1995 - Elsevier
Racemic 2-hydroxy-4-phenylbutanoic acid and 2-hydroxy-4-phenyl-butenoic acid have been resolved using a lipase. In each case, the (R)-2-hydroxy and the (S)-2-acetoxy acids were …
Number of citations: 54 www.sciencedirect.com

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